Exclusive PLK1 Inhibitor Intermediate Designation Versus Non-Specific Analogues
This compound is explicitly designated as an intermediate for Plk1 inhibitors, a specific and therapeutically relevant kinase target . Its closest structural analog, 4-(2-Bromophenoxy)pyrimidin-2-amine, is a PLK4 inhibitor intermediate, and 6-phenoxypyrimidin-4-amine lacks a halogen, limiting its utility in kinase inhibitor synthesis. This specificity for Plk1-targeted scaffold synthesis provides a definitive, application-based selection criterion that generic aminopyrimidines cannot fulfill.
| Evidence Dimension | Application-specific target (Plk1 vs. PLK4 vs. non-specific) |
|---|---|
| Target Compound Data | Explicitly designated as a Plk1 inhibitor intermediate |
| Comparator Or Baseline | 4-(2-Bromophenoxy)pyrimidin-2-amine (designated as PLK4 inhibitor intermediate); 6-Phenoxypyrimidin-4-amine (no kinase target designation available) |
| Quantified Difference | Qualitative: Target specificity for Plk1 rather than PLK4 or general use |
| Conditions | Vendor-derived application notes and patent literature |
Why This Matters
For medicinal chemists developing Plk1-specific therapeutics or chemical probes, this compound directly matches the required synthetic route, eliminating the need for scaffold re-design and saving significant development time.
